2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]
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Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with triazine rings substituted with methoxyphenyl groups, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid using a palladium catalyst.
Triazine Ring Formation: The triazine rings are formed by reacting cyanuric chloride with 4-methoxyaniline under basic conditions.
Coupling of Triazine Rings to Biphenyl Core: The final step involves coupling the triazine rings to the biphenyl core through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine rings can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives of the original compound.
Reduction: Amine derivatives of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, π-π interactions, and van der Waals forces.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: Known for its use in electroluminescence devices.
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]: Used in asymmetric synthesis.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl)(4-methoxybenzylidene)propanedioic acid: Known for its antioxidant properties.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] stands out due to its unique combination of a biphenyl core and triazine rings, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in organic synthesis.
Properties
CAS No. |
266349-86-4 |
---|---|
Molecular Formula |
C46H36N6O4 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
2-[4-[4-[4,6-bis(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6O4/c1-53-37-21-13-33(14-22-37)43-47-41(48-44(51-43)34-15-23-38(54-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42-49-45(35-17-25-39(55-3)26-18-35)52-46(50-42)36-19-27-40(56-4)28-20-36/h5-28H,1-4H3 |
InChI Key |
FGVJBSRWKBYAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
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